molecular formula C14H14Cl2N8OS B11482710 2-[(5-{[1-(2,4-dichlorobenzyl)-1H-tetrazol-5-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

2-[(5-{[1-(2,4-dichlorobenzyl)-1H-tetrazol-5-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11482710
M. Wt: 413.3 g/mol
InChI Key: ZMCMYJACUFOYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}METHYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of tetrazole, triazole, and acetamide functional groups

Preparation Methods

The synthesis of 2-{[5-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}METHYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: This step involves the reaction of 2,4-dichlorobenzyl chloride with sodium azide to form the tetrazole ring.

    Formation of the Triazole Ring: The tetrazole intermediate is then reacted with methylhydrazine to form the triazole ring.

    Formation of the Acetamide Group: The final step involves the reaction of the triazole intermediate with chloroacetyl chloride to form the acetamide group.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, such as using continuous flow reactors to improve reaction efficiency and control .

Chemical Reactions Analysis

2-{[5-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}METHYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-{[5-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}METHYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}METHYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar compounds to 2-{[5-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}METHYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE include:

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of 2-{[5-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}METHYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE.

Properties

Molecular Formula

C14H14Cl2N8OS

Molecular Weight

413.3 g/mol

IUPAC Name

2-[[5-[[1-[(2,4-dichlorophenyl)methyl]tetrazol-5-yl]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C14H14Cl2N8OS/c1-23-12(18-20-14(23)26-7-11(17)25)5-13-19-21-22-24(13)6-8-2-3-9(15)4-10(8)16/h2-4H,5-7H2,1H3,(H2,17,25)

InChI Key

ZMCMYJACUFOYFI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)N)CC2=NN=NN2CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.